molecular formula C15H20N4O2S B2483323 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 924824-64-6

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2483323
CAS No.: 924824-64-6
M. Wt: 320.41
InChI Key: VEUKMTRZORPALH-UHFFFAOYSA-N
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Description

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is an intriguing compound with potential applications across various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure incorporating a triazole ring, which imparts interesting chemical and biological properties.

Properties

IUPAC Name

2-[3-(2-ethoxyphenyl)triazol-4-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-21-13-8-6-5-7-12(13)19-15(9-16-18-19)22-10-14(20)17-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUKMTRZORPALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps Starting with the preparation of the triazole ring, a common method is the Huisgen cycloaddition reaction between azides and alkynes

Industrial Production Methods

Industrial production would leverage similar synthetic routes but scaled up with optimizations to increase yield and purity. Techniques like continuous flow chemistry and high-throughput screening could be employed to refine the process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo a variety of chemical reactions, including:

  • Oxidation: Can oxidize under controlled conditions to introduce new functional groups.

  • Reduction: Reductive conditions can modify its structure, potentially affecting its biological activity.

  • Substitution: Halogenations and other substitutions can occur on the aromatic ring or the acetamide group.

Common Reagents and Conditions

  • Oxidation: Agents like potassium permanganate.

  • Reduction: Common reducing agents such as lithium aluminum hydride.

  • Substitution: Conditions often include the use of strong acids or bases and appropriate solvents.

Major Products

The products vary depending on the reaction type, ranging from oxidized derivatives to reduced and substituted analogs, each with distinct properties.

Scientific Research Applications

The compound has shown promise in multiple scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its binding affinity to certain proteins and enzymes.

  • Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

  • Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide exerts its effects by binding to specific molecular targets within biological systems. This binding can influence various cellular pathways, leading to changes in cellular function. The exact mechanisms involve interactions with enzyme active sites or receptor binding domains, altering normal biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-triazole derivatives

  • Ethoxyphenyl-substituted compounds

  • Other sulfanyl-acetamides

Biological Activity

The compound 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide , with CAS number 924824-64-6 , is a member of the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₂₀N₄O₂S
Molecular Weight320.4 g/mol
CAS Number924824-64-6

The compound features a triazole ring, a sulfanyl group, and an isopropyl acetamide moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Triazoles function primarily by inhibiting the synthesis of ergosterol in fungal cell membranes, leading to cell death. Specific studies have shown that compounds similar to 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide demonstrate effectiveness against various fungal strains, including Candida spp. and Aspergillus spp. .

Anticancer Properties

Triazole compounds have been explored for their anticancer potential. The presence of the triazole ring is associated with the inhibition of certain kinases involved in cancer cell proliferation. Studies have shown that similar triazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell cycle progression .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic processes. For instance, triazole derivatives are known to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

The biological activity of 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can be attributed to several mechanisms:

  • Ergosterol Biosynthesis Inhibition : By inhibiting enzymes involved in ergosterol synthesis, these compounds disrupt fungal cell membrane integrity.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancer cells.
  • Enzyme Modulation : Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive functions.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of fungi. The results indicated that compounds with similar structures to 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Investigation into Anticancer Activity

In a study focusing on the anticancer properties of triazoles, researchers demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Enzyme Inhibition Studies

Research investigating the enzyme inhibition potential revealed that a derivative similar to 2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide effectively inhibited AChE activity in vitro. This suggests potential applications in treating Alzheimer's disease by enhancing neurotransmitter levels .

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